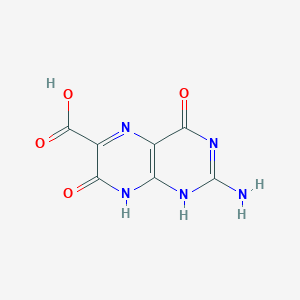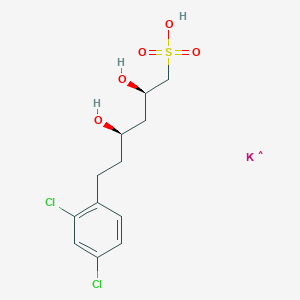![molecular formula C9H17NO B115874 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine CAS No. 153707-79-0](/img/structure/B115874.png)
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine, also known as DIO, is a cyclic amine that has been extensively studied in the field of chemical biology and medicinal chemistry. It is a versatile compound that has shown promising results in various applications, including drug discovery, chemical biology, and material science.
Wirkmechanismus
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is known to interact with various biological targets, including proteins, nucleic acids, and membranes. Its mechanism of action depends on the specific target and the structural features of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine. For example, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to bind to the active site of enzymes, disrupt the structure of DNA, and alter the fluidity of membranes. The precise mechanism of action of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is still under investigation and requires further research.
Biochemische Und Physiologische Effekte
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of ion channels and transporters. In addition, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic implications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has several advantages for use in lab experiments, including its high stability, solubility, and fluorescence properties. It can be easily synthesized in large quantities and is compatible with various biological systems. However, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine also has some limitations, including its potential toxicity at high concentrations and its non-specific binding to biological targets. Careful experimental design and optimization are required to minimize these limitations.
Zukünftige Richtungen
The potential applications of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine are vast, and there are several future directions for research. One possible direction is the development of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine-based probes for imaging biological systems with high specificity and sensitivity. Another direction is the design of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine-based drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, the use of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine as a building block for the synthesis of novel materials with unique optical and electronic properties is an exciting area of research.
Conclusion:
In conclusion, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is a versatile compound that has shown promising results in various scientific research applications. Its unique structural features and biological activities make it a valuable compound for drug discovery, chemical biology, and material science. Further research is required to fully understand the mechanism of action and potential applications of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine.
Synthesemethoden
The synthesis of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine involves the reaction of 2,4-pentanedione with isopropylamine and formaldehyde in the presence of a catalyst. The reaction yields 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine as a white crystalline solid with a melting point of 80-82°C. The purity of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been widely used in chemical biology and medicinal chemistry due to its unique structural features and biological activities. It has been used as a fluorescent probe for imaging biological systems, a chemical tool for studying protein-ligand interactions, and a building block for designing novel drugs and materials. The versatility of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
153707-79-0 |
|---|---|
Produktname |
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
5,5-dimethyl-2-propan-2-yl-2,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C9H17NO/c1-7(2)8-10-5-9(3,4)6-11-8/h5,7-8H,6H2,1-4H3 |
InChI-Schlüssel |
RQRXWUJSDIVVFT-UHFFFAOYSA-N |
SMILES |
CC(C)C1N=CC(CO1)(C)C |
Kanonische SMILES |
CC(C)C1N=CC(CO1)(C)C |
Synonyme |
2H-1,3-Oxazine,5,6-dihydro-5,5-dimethyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



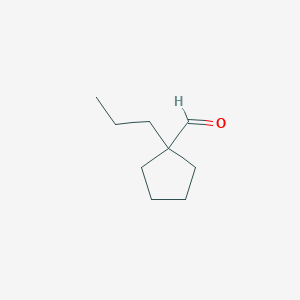
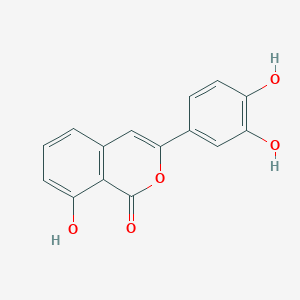
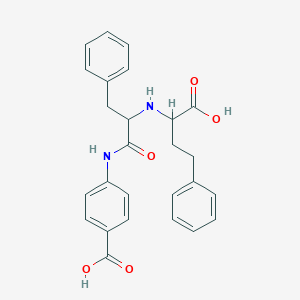
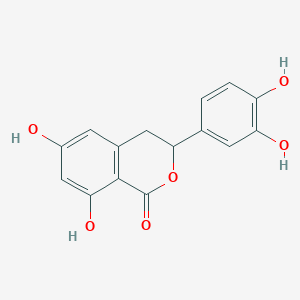
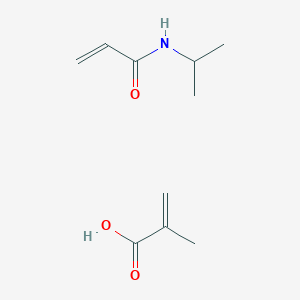
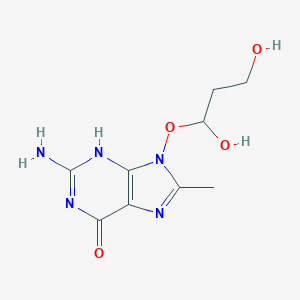
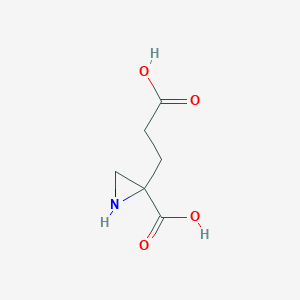

![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
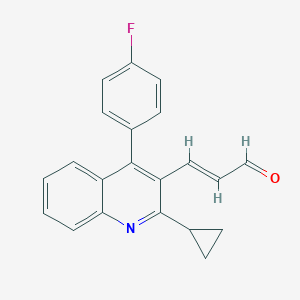
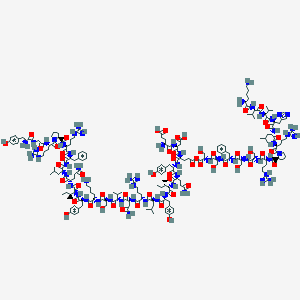
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
